molecular formula C14H25NO4 B3366616 ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate CAS No. 1400583-09-6

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Cat. No.: B3366616
CAS No.: 1400583-09-6
M. Wt: 271.35
InChI Key: NXGYHTXTLHSCLV-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is an organic compound with the molecular formula C14H26N2O4. It is a derivative of cyclohexane, featuring an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amine. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves the following steps:

    Protection of the amine group: The amine group on cyclohexane is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the cyclohexane ring is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acids such as trifluoroacetic acid or hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Hydrolysis: Cyclohexane-1-carboxylic acid.

    Deprotection: 1-amino-cyclohexane-1-carboxylate.

    Substitution: Substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate involves its ability to undergo hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may participate in further biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylate: Similar structure but with a cycloheptane ring.

    Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.

The uniqueness of this compound lies in its cyclohexane ring, which provides a balance between ring strain and steric hindrance, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-11(16)14(9-7-6-8-10-14)15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGYHTXTLHSCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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